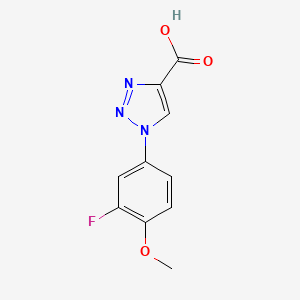
2,2-dimethylpent-4-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethylpent-4-ynal is an organic compound . It is related to 2,2-dimethylpent-4-yn-1-amine hydrochloride, which has a molecular weight of 147.65 . Another related compound is 2,2-Dimethyl-4-pentenal, which is stabilized and has a molecular weight of 112.17 .
Synthesis Analysis
A multistep batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification . After a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis
The molecular structure of 2,2-dimethylpent-4-ynal can be analyzed using its InChI code . The InChI code for 2,2-dimethylpent-4-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . For 2,2-Dimethyl-4-pentenal, the InChI Key is DXSDIWHOOOBQTJ-UHFFFAOYSA-N .Safety and Hazards
The safety data sheet for 2,2-Dimethyl-4-pentenal indicates that it is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethylpent-4-ynal can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methylbut-3-en-2-ol", "acetylene", "sodium hydroxide", "sodium sulfate", "sulfuric acid", "sodium borohydride", "acetic acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "anhydrous magnesium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-methylbut-3-en-2-ol to 2-methylbut-3-en-2-al using sulfuric acid as a catalyst", "Step 2: Addition of acetylene to 2-methylbut-3-en-2-al in the presence of sodium hydroxide to form 2,2-dimethyl-3-butyn-2-ol", "Step 3: Dehydration of 2,2-dimethyl-3-butyn-2-ol using sulfuric acid as a catalyst to form 2,2-dimethyl-3-buten-2-ol", "Step 4: Reduction of 2,2-dimethyl-3-buten-2-ol using sodium borohydride in acetic acid to form 2,2-dimethyl-3-buten-2-ol", "Step 5: Oxidation of 2,2-dimethyl-3-buten-2-ol using sodium chlorite in the presence of acetic acid to form 2,2-dimethylpent-4-ynal", "Step 6: Purification of the product using dichloromethane and ethanol, followed by drying with anhydrous magnesium sulfate and sodium bicarbonate" ] } | |
CAS番号 |
23151-06-6 |
製品名 |
2,2-dimethylpent-4-ynal |
分子式 |
C7H10O |
分子量 |
110.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



